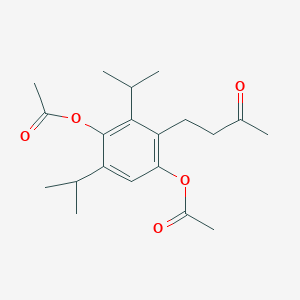
2-(3-Oxobutyl)-3,5-di(propan-2-yl)-1,4-phenylene diacetate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(3-Oxobutyl)-3,5-di(propan-2-yl)-1,4-phenylene diacetate is an organic compound with a complex structure
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-Oxobutyl)-3,5-di(propan-2-yl)-1,4-phenylene diacetate typically involves multi-step organic reactions. One common method includes the alkylation of a phenylene derivative with 3-oxobutyl bromide under basic conditions, followed by esterification with acetic anhydride. The reaction conditions often require controlled temperatures and the use of catalysts to ensure high yields and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are combined under optimized conditions. The process may include steps such as purification through distillation or recrystallization to achieve the desired product quality.
Análisis De Reacciones Químicas
Types of Reactions
2-(3-Oxobutyl)-3,5-di(propan-2-yl)-1,4-phenylene diacetate can undergo various chemical reactions, including:
Oxidation: The ketone group can be oxidized to form carboxylic acids.
Reduction: The ketone group can be reduced to secondary alcohols.
Substitution: The ester groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophiles like hydroxide ions (OH-) or amines can be used under basic or acidic conditions.
Major Products Formed
Oxidation: Formation of carboxylic acids.
Reduction: Formation of secondary alcohols.
Substitution: Formation of substituted esters or amides.
Aplicaciones Científicas De Investigación
2-(3-Oxobutyl)-3,5-di(propan-2-yl)-1,4-phenylene diacetate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with enzymes.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 2-(3-Oxobutyl)-3,5-di(propan-2-yl)-1,4-phenylene diacetate involves its interaction with specific molecular targets. The ketone and ester groups can form hydrogen bonds and other interactions with enzymes and receptors, potentially modulating their activity. The exact pathways and targets depend on the specific application and context of use.
Comparación Con Compuestos Similares
Similar Compounds
- 2-(3-Oxobutyl)-1,4-phenylene diacetate
- 3,5-Di(propan-2-yl)-1,4-phenylene diacetate
- 2-(3-Hydroxybutyl)-3,5-di(propan-2-yl)-1,4-phenylene diacetate
Uniqueness
2-(3-Oxobutyl)-3,5-di(propan-2-yl)-1,4-phenylene diacetate is unique due to the combination of its functional groups, which confer specific chemical reactivity and potential biological activity. Its structure allows for diverse chemical modifications, making it a versatile compound in research and industrial applications.
Propiedades
Número CAS |
53713-46-5 |
|---|---|
Fórmula molecular |
C20H28O5 |
Peso molecular |
348.4 g/mol |
Nombre IUPAC |
[4-acetyloxy-2-(3-oxobutyl)-3,5-di(propan-2-yl)phenyl] acetate |
InChI |
InChI=1S/C20H28O5/c1-11(2)17-10-18(24-14(6)22)16(9-8-13(5)21)19(12(3)4)20(17)25-15(7)23/h10-12H,8-9H2,1-7H3 |
Clave InChI |
VDIGDUSTZXQBKY-UHFFFAOYSA-N |
SMILES canónico |
CC(C)C1=CC(=C(C(=C1OC(=O)C)C(C)C)CCC(=O)C)OC(=O)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



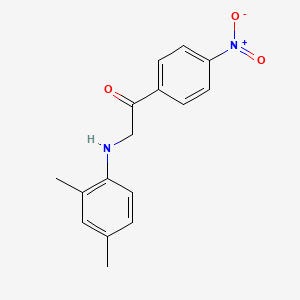
![Silane, [[1-(4-methoxyphenyl)ethenyl]oxy]trimethyl-](/img/structure/B14629176.png)
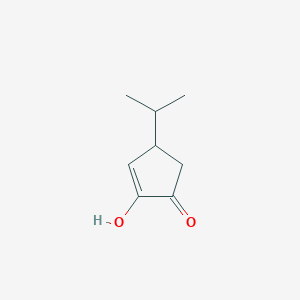

![[(2R,3S)-2-Phenyl-3,4-dihydro-2H-1-benzopyran-3-yl]methanol](/img/structure/B14629188.png)
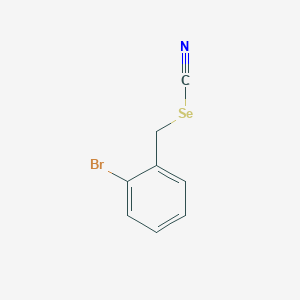

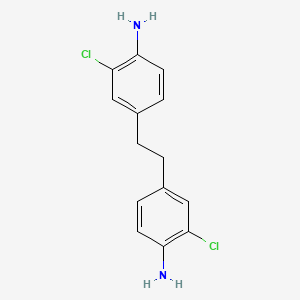
![4-[(Z)-(4-Hexylphenyl)-ONN-azoxy]benzonitrile](/img/structure/B14629217.png)
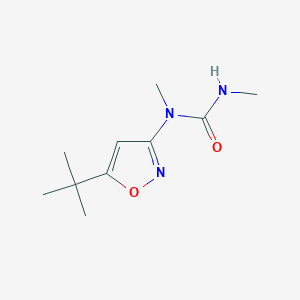
![N-[(E)-Aminomethylidene]methanimidamide](/img/structure/B14629230.png)


